2-(1,3-Dioxan-5-yloxy)isonicotinic acid
Overview
Description
2-(1,3-Dioxan-5-yloxy)isonicotinic acid is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of 225.2 . It is a derivative of isonicotinic acid, which is a pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring (isonicotinic acid) attached to a 1,3-dioxane ring through an oxygen atom . The exact 3D structure and conformation would require further computational or experimental analysis.Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 485.0±45.0 °C, and its predicted density is 1.375±0.06 g/cm3 . Its pKa is predicted to be 3.91±0.10 .Scientific Research Applications
1. Pro-chelator for Iron Sequestration
A study by Charkoudian, Pham, and Franz (2006) describes the development of a pro-chelating agent, BSIH, that interacts with iron only in the presence of hydrogen peroxide. This agent is designed to prevent the degradation caused by hydroxyl radicals generated from redox-active iron, suggesting potential applications in targeting specific pools of detrimental metal ions (Charkoudian, Pham, & Franz, 2006).
2. Synthesis of Nucleoside Analogues
Research by Cadet et al. (1998) focuses on the synthesis of 1,3-Dioxan-5-yl pyrimidine nucleoside analogues, which are higher homologues of antiviral and anticancer 1,3-dioxolanes. These compounds have been prepared for potential use in medical applications, particularly as antiviral and anticancer agents (Cadet et al., 1998).
3. Development of Hemoglobin Allosteric Effectors
A study by Randad, Mahran, Mehanna, and Abraham (1991) explores the synthesis of compounds designed to decrease the oxygen affinity of human hemoglobin A. This research indicates potential clinical applications in areas like ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
4. Creation of Heterometallic 3D-Network Solids
Cheng, Zheng, Ma, and Yang (2007) synthesized a series of heterometallic lanthanide(III)−copper(I) coordination polymers. These compounds represent a novel approach in creating heterometallic metal−organic frameworks with potential applications in material science and catalysis (Cheng et al., 2007).
5. Schiff Base Compounds for Crystallography
Research by Yang (2007) describes the synthesis of Schiff base compounds using isonicotinic acid. These compounds have been characterized for applications in crystallography and molecular structure analysis (Yang, 2007).
6. Antitubercular Action of Isonicotinic Acid Hydrazides
Isler, Gutmann, Straub, Fust, Böhni, and Studer (1955) synthesized isonicotinic acid hydrazides with various substitutions and tested them for antitubercular activity. This highlights the potential of these compounds in the treatment of tuberculosis (Isler et al., 1955).
Mechanism of Action
Target of Action
It’s structurally related to isoniazid , a frontline drug employed in the treatment of tuberculosis . Isoniazid is known to be active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .
Mode of Action
Isoniazid, a structurally related compound, is a prodrug that must be activated by bacterial catalase . It’s bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly . Derivatives of isoniazid can be considered prodrugs since hydrazides are cleaved into isonicotinic acid, the bioactive form of isoniazid .
Biochemical Pathways
Isoniazid, a related compound, is known to be acetylated by n-acetyl transferase to n-acetylisoniazid, which is then biotransformed to isonicotinic acid and monoacetylhydrazine .
Pharmacokinetics
Isoniazid, a structurally related compound, is known to be acetylated by n-acetyl transferase to n-acetylisoniazid, which is then biotransformed to isonicotinic acid and monoacetylhydrazine .
Result of Action
Isoniazid, a structurally related compound, is known to be bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .
Action Environment
It’s worth noting that the use of suitable substances (elicitors) can stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear .
Biochemical Analysis
Biochemical Properties
2-(1,3-Dioxan-5-yloxy)isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the oxidation of organic substances . These interactions often involve the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function. Additionally, this compound can form complexes with metal ions, which may further influence its biochemical activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression . This modulation can result in altered cellular functions, such as increased or decreased cell proliferation, apoptosis, or differentiation. Furthermore, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the transcriptional activity of specific genes, thereby affecting cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effects on cellular function . In in vitro studies, it has been observed that the compound remains stable for extended periods, allowing for prolonged exposure to cells. In in vivo studies, the compound may undergo metabolic degradation, leading to changes in its activity and effects on cellular processes . Long-term exposure to this compound can result in sustained alterations in cellular function, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while at higher doses, it can induce significant changes . For instance, high doses of the compound have been associated with toxic effects, such as liver damage or neurotoxicity . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications. Additionally, threshold effects have been observed, where a certain dosage is required to elicit a measurable response in the animal model .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall effects on cellular function and its potential therapeutic applications. Additionally, the compound’s metabolism can affect metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects . The distribution of the compound within tissues can also influence its overall activity and potential therapeutic applications. For instance, the compound’s ability to accumulate in certain tissues may enhance its efficacy in targeting specific diseases .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism . The subcellular localization of the compound can significantly impact its overall biological activity and potential therapeutic applications.
Properties
IUPAC Name |
2-(1,3-dioxan-5-yloxy)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-10(13)7-1-2-11-9(3-7)16-8-4-14-6-15-5-8/h1-3,8H,4-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGDGEQLPWVSHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)OC2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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